Histidylphenylalanine

概要

説明

Histidylphenylalanine (HPA) is an amino acid found in many proteins, including human proteins. It plays an important role in the structure and function of proteins, as well as in the regulation of metabolic pathways. HPA is also known to be involved in the regulation of signal transduction pathways, and is essential for normal cell functioning.

科学的研究の応用

Histidine and phenylalanine are involved in the regulation of essential amino acid synthesis and accumulation in plants. They are critical for life, with several of these amino acids, including histidine, being present in limiting quantities in major crops (Galili, Amir, & Fernie, 2016).

Histidylphenylalanine has been studied for its ability to form diastereomers upon coordination with metals, showing potential in the synthesis of radiopharmaceuticals for molecular imaging applications (Simpson, Hickey, Breadner, & Luyt, 2012).

This compound is also relevant in the study of enzyme kinetics, such as the inhibition of serotonin and gamma-aminobutyric acid synthesis in the brain by histidine metabolites (Small, Holton, & Ancill, 1970).

The amino acids histidine and phenylalanine, including their analogs, have been explored as inhibitors or promoters in the formation of methane-propane hydrates, highlighting their potential in environmental applications (Longinos & Parlaktuna, 2021).

This compound forms part of peptides that have been studied for their antioxidant activities, such as in the case of pine nut peptide Glutamine-Tryptophan-Phenylalanine-Histidine (Zhang, Zhang, Xing, & Lin, 2018).

In nutritional science, the study of essential amino acids like histidine in health and disease provides insight into their metabolic roles, physiological importance, and potential as supplements (Holeček, 2020).

Histidine and phenylalanine are involved in the regulation of energy metabolism in hepatocytes, as seen in studies exploring the effects of amino acid treatment on glycolysis and mitochondrial respiration (Suzuki et al., 2020).

The amino acids histidine and phenylalanine play a significant role in biochemical pathways and metabolic interlocks, influencing the synthesis and activity of enzymes in various organisms (Jensen, 1969).

作用機序

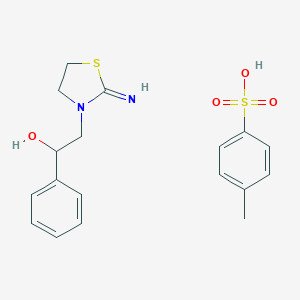

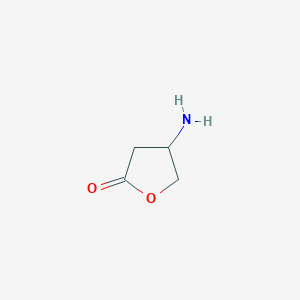

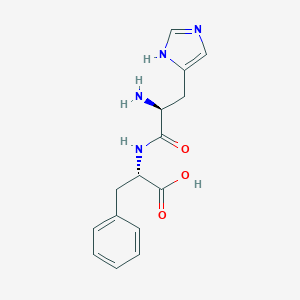

Histidylphenylalanine is a dipeptide composed of two amino acids, histidine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . This article will cover the mechanism of action of this compound, including its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment.

Target of Action

It’s worth noting that phenylalanine, one of the components of this dipeptide, is known to interact with the voltage-gated na+ channel, which is responsible for the generation of action potentials in excitable membranes .

Mode of Action

The antidepressant effects of phenylalanine, one of its constituent amino acids, are thought to be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .

Biochemical Pathways

This compound is involved in the metabolic pathways of protein digestion and catabolism . It is a dipeptide, which means it is a compound made up of two amino acids linked by a peptide bond

Result of Action

As a breakdown product of protein digestion or protein catabolism, it may play a role in various physiological processes related to protein metabolism .

Safety and Hazards

将来の方向性

The future directions of Histidylphenylalanine could involve its potential use in protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .

特性

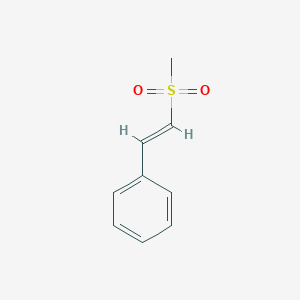

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c16-12(7-11-8-17-9-18-11)14(20)19-13(15(21)22)6-10-4-2-1-3-5-10/h1-5,8-9,12-13H,6-7,16H2,(H,17,18)(H,19,20)(H,21,22)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMAUFHMAAVTODF-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CN=CN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168606 | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

16874-81-0 | |

| Record name | Histidylphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histidylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histidylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Histidylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028892 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Histidylphenylalanine interact with DNA, and what are the downstream effects?

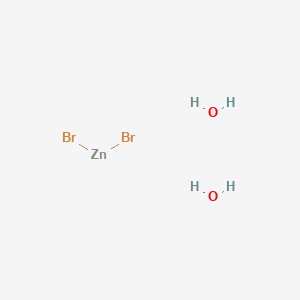

A1: this compound, often complexed with metal ions like Copper(II) [] or Zinc(II) [, ], can bind to DNA and induce hydrolytic cleavage. This interaction is facilitated by the peptide's ability to intercalate with DNA []. The metal ion plays a crucial role in the cleavage process, likely by activating water molecules and facilitating nucleophilic attack on the DNA backbone. The result is the breakage of DNA strands, which can have significant biological implications.

Q2: What is the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: this compound (C17H19N5O3) has a molecular weight of 341.36 g/mol. While its specific spectroscopic data is not provided in the research excerpts, techniques like 1H-NMR spectroscopy have been employed to understand its binding modes and geometry, especially in the context of metal complexes [, ]. Additionally, UV-visible spectroscopy has been utilized to study the DNA binding of its metal complexes [, ].

Q3: Can you elaborate on the catalytic properties and applications of this compound, particularly its role in DNA cleavage?

A3: While this compound itself might possess limited catalytic activity, its complexes with transition metals like copper [] and zinc [, ] exhibit significant DNA cleavage properties. The mechanism likely involves the metal ion within the complex acting as a Lewis acid, activating water molecules for nucleophilic attack on the DNA phosphodiester bonds. This leads to hydrolysis of the DNA backbone and subsequent strand breaks. This catalytic activity holds potential applications in areas like gene editing and anti-cancer therapies, although further research is needed to explore these avenues.

Q4: Has computational chemistry been used to study this compound and its interactions?

A4: While the provided research excerpts do not explicitly mention computational studies on this compound, such techniques could be valuable for understanding its interactions. For example, molecular docking simulations could provide insights into how this compound complexes bind to DNA, while molecular dynamics simulations could shed light on the dynamic behavior of these complexes and their influence on DNA structure. Furthermore, QSAR (Quantitative Structure-Activity Relationship) models could be developed to explore the relationship between the structure of this compound derivatives and their DNA cleavage activity.

Q5: How does the type of diabetes (Type 1 vs. Type 2) influence the levels of this compound and its relation to Chronic Kidney Disease (CKD) progression?

A5: Research indicates that individuals with Type 1 Diabetes (T1D) tend to exhibit higher plasma levels of this compound compared to those with Type 2 Diabetes (T2D) []. Interestingly, elevated this compound levels were also found to be associated with faster CKD progression, particularly in individuals with T1D []. While the precise mechanisms behind these observations remain unclear, this finding highlights the potential of this compound as a biomarker for monitoring CKD progression, particularly in the context of T1D.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。